(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The specific methods used can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted biphenyl derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted biphenyl compounds with different functional groups .
Scientific Research Applications
(5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties
Mechanism of Action
The mechanism of action of (5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)methanol
- (5-Amino-4’-(difluoromethyl)-[1,1’-biphenyl]-3-yl)methanol
- (5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)methanol
Uniqueness
(5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the trifluoromethyl and amino groups on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12F3NO |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
[3-amino-5-[4-(trifluoromethyl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-3-1-10(2-4-12)11-5-9(8-19)6-13(18)7-11/h1-7,19H,8,18H2 |
InChI Key |
KJLNCGFVEPWKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CO)N)C(F)(F)F |
Origin of Product |
United States |
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